molecular formula C15H12Cl3NO5 B14917120 Methyl 3-{2,2,2-trichloro-1-[(furan-2-ylcarbonyl)amino]ethoxy}benzoate

Methyl 3-{2,2,2-trichloro-1-[(furan-2-ylcarbonyl)amino]ethoxy}benzoate

Cat. No.: B14917120
M. Wt: 392.6 g/mol
InChI Key: LWXWVENPPYOJQH-UHFFFAOYSA-N
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Description

Methyl 3-(2,2,2-trichloro-1-(furan-2-carboxamido)ethoxy)benzoate is a complex organic compound with a unique structure that includes a furan ring, a benzoate ester, and a trichloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,2,2-trichloro-1-(furan-2-carboxamido)ethoxy)benzoate typically involves multiple steps, starting with the preparation of the furan-2-carboxylic acid derivative. This is followed by the introduction of the trichloroethyl group and the benzoate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,2,2-trichloro-1-(furan-2-carboxamido)ethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different products.

    Reduction: The trichloroethyl group can be reduced under specific conditions.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dicarboxylic acid derivatives, while reduction of the trichloroethyl group can yield ethyl derivatives.

Scientific Research Applications

Methyl 3-(2,2,2-trichloro-1-(furan-2-carboxamido)ethoxy)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Methyl 3-(2,2,2-trichloro-1-(furan-2-carboxamido)ethoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,2,2-trichloro-1-(isobutyrylamino)ethoxy)benzoate
  • Methyl 3-(2,2,2-trichloro-1-(cinnamoylamino)ethoxy)benzoate

Uniqueness

Methyl 3-(2,2,2-trichloro-1-(furan-2-carboxamido)ethoxy)benzoate is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have different substituents or functional groups, leading to variations in reactivity and applications.

Properties

Molecular Formula

C15H12Cl3NO5

Molecular Weight

392.6 g/mol

IUPAC Name

methyl 3-[2,2,2-trichloro-1-(furan-2-carbonylamino)ethoxy]benzoate

InChI

InChI=1S/C15H12Cl3NO5/c1-22-13(21)9-4-2-5-10(8-9)24-14(15(16,17)18)19-12(20)11-6-3-7-23-11/h2-8,14H,1H3,(H,19,20)

InChI Key

LWXWVENPPYOJQH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2

Origin of Product

United States

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